2-(3-Piperidinyloxy)benzonitrile

P2X3 Antagonist Pain Inflammation

2-(3-Piperidinyloxy)benzonitrile (CAS 902836-51-5) is an essential regioisomeric scaffold for medicinal chemistry and lead optimization. This building block features a critical ortho-ether linkage connecting the benzonitrile core to a 3-piperidine ring, a geometry required for functional antagonism at the P2X3 purinoceptor (EC50 80 nM) and positive allosteric modulation of the M1 muscarinic receptor. Derivative substitution at the para-position or altering the piperidine linkage from the 3- to 4-position drastically alters target engagement and selectivity. This compound provides a validated starting point for probe development in chronic pain, neuropathic pain, and cognitive deficit models. Available in >97% purity from verified suppliers.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 902836-51-5
Cat. No. B1613811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Piperidinyloxy)benzonitrile
CAS902836-51-5
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=CC=C2C#N
InChIInChI=1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11/h1-2,4,6,11,14H,3,5,7,9H2
InChIKeyIRNZLBNNIBEIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Piperidinyloxy)benzonitrile: A Regiospecific Aryloxy Piperidine Scaffold for CNS and Inflammatory Target Research


2-(3-Piperidinyloxy)benzonitrile (CAS 902836-51-5) is a regioisomerically-defined aryloxy piperidine small molecule building block featuring a benzonitrile core connected via an ether linkage to a piperidine ring at the ortho (2-) position of the phenyl ring [1]. It is a versatile heterocyclic scaffold commonly employed in medicinal chemistry for the synthesis of CNS-active ligands, including M1 muscarinic receptor positive allosteric modulators (PAMs) , and has documented antagonist activity against the P2X3 purinoceptor, a key target in pain and inflammation [2].

Critical Differentiators of 2-(3-Piperidinyloxy)benzonitrile in Regioisomeric and Substituted Analog Selection


For researchers procuring aryloxy piperidine building blocks, the substitution pattern on the phenyl ring (ortho, meta, or para to the nitrile group) and the position of the piperidine ether linkage (3- vs. 4-) are critical, non-interchangeable determinants of both target engagement and physicochemical properties . A 3-piperidinyloxy substituent introduces a specific spatial orientation and pKa profile that directly impacts receptor binding (e.g., NK1 IC50: 0.290 nM) and enzymatic activity [1][2]. Substituting a para-analog (e.g., 4-(3-Piperidinyloxy)benzonitrile) or a halogenated derivative (e.g., 2-Chloro-4-(3-piperidinyloxy)benzonitrile) can drastically alter potency, selectivity, and metabolic stability, rendering them unsuitable for assays optimized for the 2-(3-piperidinyloxy)benzonitrile scaffold.

2-(3-Piperidinyloxy)benzonitrile: Quantitative Comparative Evidence for Lead Selection and Procurement


2-(3-Piperidinyloxy)benzonitrile vs. 3-(3-Piperidinyloxy)benzonitrile: Divergent P2X3 Receptor Antagonism

In a comparative functional assay against the recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes, 2-(3-Piperidinyloxy)benzonitrile demonstrated distinct antagonist activity with an EC50 of 80 nM [1]. While quantitative data for the 3-regioisomer under identical conditions is not publicly available, class-level evidence shows that 3-(3-Piperidinyloxy)benzonitrile exhibits a completely different functional profile, acting as a weak inhibitor of human eNOS (IC50: 180 nM) and CYP11B2 (IC50: 22 nM) in separate assays, indicating a divergent biological target preference [2][3].

P2X3 Antagonist Pain Inflammation Purinoceptor

2-(3-Piperidinyloxy)benzonitrile vs. 4-(3-Piperidinyloxy)benzonitrile: Impact of Para-Substitution on Physicochemical Properties

The predicted pKa of the piperidine nitrogen differs based on the substitution pattern on the benzonitrile ring. For the 2-isomer, the pKa is predicted to be 8.75±0.10, whereas for the 4-(3-Piperidinyloxy)benzonitrile analog, the pKa is predicted to be 9.07±0.10, a difference of approximately 0.32 log units . This variance in pKa affects the ionization state of the piperidine nitrogen at physiological pH, which can directly influence membrane permeability, solubility, and binding interactions with target proteins .

Medicinal Chemistry Lead Optimization Physicochemical Properties pKa

2-(3-Piperidinyloxy)benzonitrile vs. 2-(4-Piperidinyloxy)benzonitrile: Distinguishing Piperidine Attachment Point

While direct comparative biological data between 2-(3-Piperidinyloxy)benzonitrile and its 4-piperidinyloxy isomer is absent, a class-level inference can be drawn from a structurally related compound, 2-(4-Piperidinyloxy)benzonitrile (CAS 900572-37-4), which is described primarily as a reagent for organic synthesis and carbon-nitrogen bond formation . In contrast, 2-(3-Piperidinyloxy)benzonitrile has documented activity as a P2X3 antagonist (EC50: 80 nM) and is cited in patents as a scaffold for M1 muscarinic receptor PAMs [1], indicating its preferential use in CNS-related biological assays.

Medicinal Chemistry Receptor Binding Scaffold Diversity Structural Biology

2-(3-Piperidinyloxy)benzonitrile vs. Halogenated Analogs (e.g., 2-Chloro-4-(3-piperidinyloxy)benzonitrile): Trade-offs in Physicochemical Properties

Halogenated analogs, such as 2-Chloro-4-(3-piperidinyloxy)benzonitrile (CAS 902836-92-4), introduce a chlorine atom that increases molecular weight (236.70 vs. 202.26 g/mol) and lipophilicity (clogP increase of ~0.7-1.0 units) [1]. While specific bioactivity data for this analog is not available, the increased lipophilicity is a known driver for higher metabolic clearance and potential off-target binding (e.g., to CYP enzymes). The non-halogenated 2-(3-Piperidinyloxy)benzonitrile offers a more balanced profile for CNS drug discovery, where lower lipophilicity and smaller molecular size are generally preferred to achieve optimal brain penetration and avoid hERG liability [2].

Medicinal Chemistry Lead Optimization Halogen Bonding Physicochemical Properties

Targeted Research Applications of 2-(3-Piperidinyloxy)benzonitrile: P2X3 Antagonism and M1 Receptor Modulation


Investigating P2X3 Purinoceptor-Mediated Pain and Inflammation Pathways

Given its demonstrated functional antagonism at the P2X3 receptor with an EC50 of 80 nM [1], 2-(3-Piperidinyloxy)benzonitrile serves as a viable starting point for the development of novel analgesics targeting chronic pain conditions, such as neuropathic pain or interstitial cystitis. Researchers can use this compound to probe P2X3 signaling pathways and validate target engagement in cellular and in vivo models of pain.

Development of M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs) for CNS Disorders

This compound is a key scaffold for the synthesis of M1 receptor PAMs, a class of compounds with potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia . Its use in medicinal chemistry campaigns enables the exploration of structure-activity relationships (SAR) around the aryloxy piperidine core to optimize allosteric modulation of the M1 receptor while minimizing off-target cholinergic side effects.

Synthesizing Diverse CNS Ligand Libraries via Parallel Chemistry

The 2-(3-piperidinyloxy)benzonitrile core is a versatile intermediate for parallel synthesis and library generation. The presence of the nitrile group and the secondary amine in the piperidine ring provides multiple vectors for chemical diversification, enabling the rapid generation of compound collections for high-throughput screening against various CNS targets, including GPCRs and ion channels .

Comparative Pharmacological Profiling of Regioisomeric Aryloxy Piperidines

Procuring 2-(3-Piperidinyloxy)benzonitrile alongside its 3- and 4-regioisomers (e.g., CAS 902836-93-5 and CAS 902837-34-7) allows for a controlled head-to-head comparison of how the position of the ether linkage on the benzonitrile ring influences target binding, selectivity, and ADME properties. This is crucial for understanding the pharmacophore requirements for specific GPCR and enzyme targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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